molecular formula C20H23N5O5 B11064559 1-Isopropyl-5-methyl-4-(3,4,5-trimethoxyphenyl)-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione

1-Isopropyl-5-methyl-4-(3,4,5-trimethoxyphenyl)-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione

Cat. No.: B11064559
M. Wt: 413.4 g/mol
InChI Key: GWUGZINSGPRQPK-UHFFFAOYSA-N
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Description

1-Isopropyl-5-methyl-4-(3,4,5-trimethoxyphenyl)-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione is a complex heterocyclic compound. This molecule is characterized by its unique structure, which includes multiple fused rings and various functional groups. It is of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of a pyrazole derivative, followed by the introduction of the imidazo and pyridine rings through cyclization reactions. Key steps often include:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazines with 1,3-diketones.

    Cyclization to form the imidazo ring: This step may involve the use of strong acids or bases to facilitate ring closure.

    Introduction of the trimethoxyphenyl group: This can be done via electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-methyl-4-(3,4,5-trimethoxyphenyl)-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

1-Isopropyl-5-methyl-4-(3,4,5-trimethoxyphenyl)-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example:

    Enzyme inhibition: It may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor binding: It could interact with cell surface receptors, modulating signal transduction pathways.

    Pathways involved: The exact pathways would depend on the specific biological context, but could include pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-5-methyl-4-(3,4,5-trimethoxyphenyl)-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H23N5O5

Molecular Weight

413.4 g/mol

IUPAC Name

10-methyl-4-propan-2-yl-8-(3,4,5-trimethoxyphenyl)-2,4,5,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1(9),2,7-triene-6,11-dione

InChI

InChI=1S/C20H23N5O5/c1-9(2)25-18-14(19(26)23-25)13(15-17(21-18)22-20(27)24(15)3)10-7-11(28-4)16(30-6)12(8-10)29-5/h7-9H,1-6H3,(H,23,26)(H,21,22,27)

InChI Key

GWUGZINSGPRQPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(C(=C2C(=O)N1)C4=CC(=C(C(=C4)OC)OC)OC)N(C(=O)N3)C

Origin of Product

United States

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